![molecular formula C7H6O5S B3009270 4,6-Dihydrothieno[3,4-b]furan-3-carboxylic acid 5,5-dioxide CAS No. 2228179-60-8](/img/structure/B3009270.png)

4,6-Dihydrothieno[3,4-b]furan-3-carboxylic acid 5,5-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

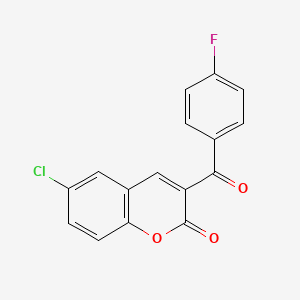

4,6-Dihydrothieno[3,4-b]furan-3-carboxylic acid 5,5-dioxide is a chemical compound that serves as a precursor for various synthetic applications. It is particularly relevant in the field of pharmaceuticals and polymer industries due to its potential as a biobased building block. The compound's structure includes a thieno[3,4-b]furan moiety with a carboxylic acid group, which is further oxidized to a dioxide form, indicating the presence of two oxygen atoms in the furan ring.

Synthesis Analysis

The synthesis of derivatives of 4,6-Dihydrothieno[3,4-b]furan-3-carboxylic acid 5,5-dioxide can be achieved through the Diels-Alder reaction, as demonstrated in the study where it reacts with quinones to produce quinone-annelated 2,3-bis(methylene)-7-oxabicyclo[2.2.1]heptanes . These derivatives are promising building blocks for the synthesis of antineoplastic antibiotics, highlighting the compound's significance in medicinal chemistry.

Molecular Structure Analysis

The molecular structure of 4,6-Dihydrothieno[3,4-b]furan-3-carboxylic acid 5,5-dioxide is characterized by a fused ring system that includes a thieno and a furan ring. The oxidation state of the furan ring is critical for its reactivity, particularly in the formation of Diels-Alder adducts with quinones, which leads to the creation of complex bicyclic structures .

Chemical Reactions Analysis

The compound's reactivity in chemical reactions is exemplified by its participation in the Diels-Alder reaction, which is a powerful tool in organic synthesis for creating cyclic structures. The stereoselective synthesis of quinone-annelated bicyclic compounds from 4,6-Dihydrothieno[3,4-b]furan-3-carboxylic acid 5,5-dioxide indicates its utility in constructing architecturally complex molecules with potential pharmaceutical applications .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4,6-Dihydrothieno[3,4-b]furan-3-carboxylic acid 5,5-dioxide are not detailed in the provided data, furan carboxylic acids, in general, are known for their utility in pharmaceutical and polymer industries. The controlled synthesis of furan carboxylic acids from 5-hydroxymethylfurfural (HMF) using a dual-enzyme cascade system demonstrates the versatility and efficiency of producing these compounds. The internal recycling of H2O2 in this process is particularly noteworthy, as it allows for high yields of the desired products, which include furan carboxylic acids like FFCA and FDCA . This showcases the potential of 4,6-Dihydrothieno[3,4-b]furan-3-carboxylic acid 5,5-dioxide and its derivatives in sustainable and efficient synthetic processes.

Wissenschaftliche Forschungsanwendungen

Conversion to Polymers and Functional Materials

Furan derivatives, including 4,6-Dihydrothieno[3,4-b]furan-3-carboxylic acid 5,5-dioxide, are explored for their potential in producing polymers and functional materials from plant biomass. These compounds can serve as alternative feedstocks for the chemical industry, potentially replacing non-renewable hydrocarbon sources. Recent advances include the synthesis of monomers, polymers, porous carbon materials, and other chemicals from furan derivatives, highlighting their significance in sustainable material science (Chernyshev, Kravchenko, & Ananikov, 2017).

Pyrolysis and Smoke Formation Studies

Research into the pyrolysis of sugars and cellulose has shown that furan derivatives are prominent products, offering insights into smoke formation mechanisms in various applications, including cigarette smoke. Understanding the pyrolysis behavior of these compounds helps in the study of combustion processes and the formation of pollutants (Sanders, Goldsmith, & Seeman, 2003).

Catalytic Conversion for Chemical Production

The catalytic conversion of carbohydrates to furanic derivatives, such as 4,6-Dihydrothieno[3,4-b]furan-3-carboxylic acid 5,5-dioxide, is a key area of research. Heterogeneous acid-catalysts are studied for their efficiency in converting pentose and hexose carbohydrates to valuable chemicals like furfural and hydroxymethylfurfural, demonstrating the role of these catalysts in biomass valorization (Agirrezabal-Telleria, Gandarias, & Arias, 2014).

Liquid-Liquid Extraction Processes

The recovery and purification of carboxylic acids from aqueous streams through liquid-liquid extraction processes have been evaluated, particularly for dilute streams. This research is pertinent to the separation of waste-derived carboxylic acids, including furan derivatives, from fermentation broths, highlighting the importance of developing cost-effective separation techniques for low-concentration acid streams (Reyhanitash, Brouwer, Kersten, van der Ham, & Schuur, 2018).

Carbon Dioxide Utilization

Studies on carbon dioxide utilization include the conversion of CO2 to valuable chemicals through carboxylation and reduction reactions. Furan derivatives play a role in these processes, demonstrating the potential of using CO2 as a carbon resource for the chemical industry. This research supports the development of sustainable synthetic applications and CO2 fixation strategies (Alper & Orhan, 2017).

Safety And Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 . It’s important to handle this compound with care and follow all safety guidelines.

Eigenschaften

IUPAC Name |

5,5-dioxo-4,6-dihydrothieno[3,4-b]furan-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5S/c8-7(9)4-1-12-6-3-13(10,11)2-5(4)6/h1H,2-3H2,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTTXUTRJEGANSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CS1(=O)=O)OC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dihydrothieno[3,4-b]furan-3-carboxylic acid 5,5-dioxide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]furan-2-carboxamide](/img/structure/B3009188.png)

![5-chloro-2-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3009192.png)

![N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3009193.png)

![2-[6-(2-Ethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B3009194.png)

![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B3009195.png)

![N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide](/img/structure/B3009196.png)

![Tert-butyl 7-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-2,3-dihydroindole-1-carboxylate](/img/structure/B3009199.png)

![1-benzyl-3-(4-nitrophenyl)-5-phenyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B3009200.png)

![9-(3-chloro-4-methylphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3009202.png)

![4-(2-chloro-4-fluorobenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B3009203.png)

![N-[(4-methylphenyl)methyl]-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B3009207.png)